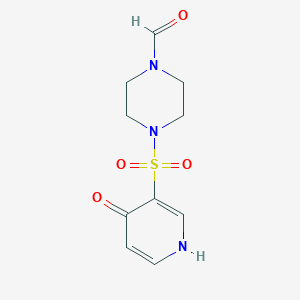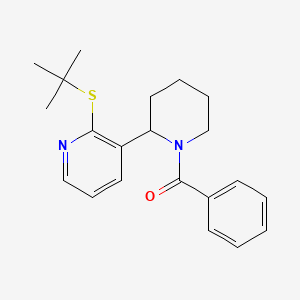
(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a pyridine ring, a piperidine ring, and a phenyl group, making it a versatile molecule in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, making the compound suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions typically require controlled temperatures, ranging from -78°C for some reductions to 150°C for certain substitutions. Solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are commonly used .
Major Products
The major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic Acid
Uniqueness
What sets (2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone apart from similar compounds is its unique combination of functional groups, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C21H26N2OS |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
[2-(2-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C21H26N2OS/c1-21(2,3)25-19-17(12-9-14-22-19)18-13-7-8-15-23(18)20(24)16-10-5-4-6-11-16/h4-6,9-12,14,18H,7-8,13,15H2,1-3H3 |
Clave InChI |
MPVIFQVTFGSWHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11797950.png)
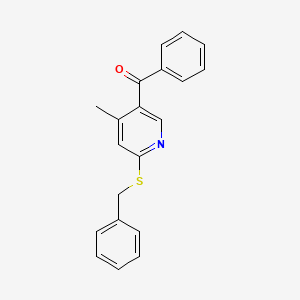
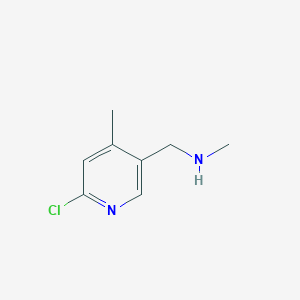
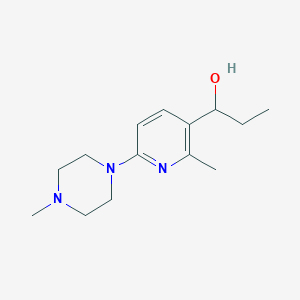
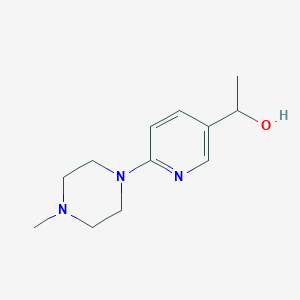


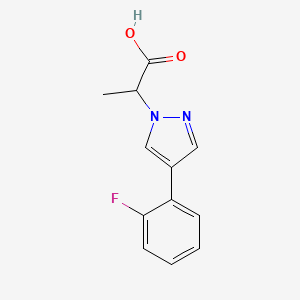


![6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11797985.png)
